

In-Depth Technical Guide: Methyl 4-Oxochroman-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 4-oxochroman-8- carboxylate	
Cat. No.:	B2592810	Get Quote

CAS Number: 91344-89-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 4-oxochroman-8-carboxylate**, a heterocyclic organic compound belonging to the chromanone family. Due to the limited availability of data for this specific molecule, this guide leverages information on the synthesis, properties, and biological activities of the broader chroman-4-one class and its derivatives to present a predictive and informative resource.

Chemical and Physical Properties

While specific experimental data for **methyl 4-oxochroman-8-carboxylate** is not widely published, the following properties can be inferred from its structure and data for related compounds.



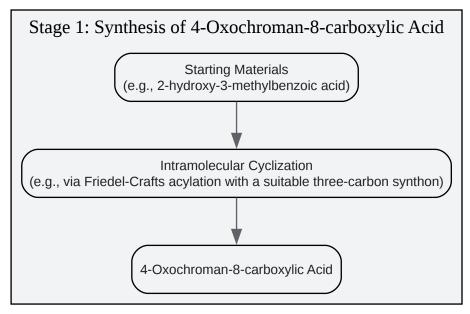
Property	Predicted/Inferred Value	Source/Basis
Molecular Formula	C11H10O4	-
Molecular Weight	206.20 g/mol	-
Appearance	Likely a white to off-white solid	General property of similar organic compounds
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.	General solubility of esters and chromanones
Melting Point	Not available	-
Boiling Point	Not available	-

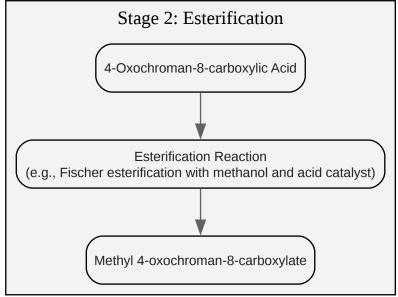
Synthesis

A definitive, published synthesis for **methyl 4-oxochroman-8-carboxylate** is not readily available. However, a plausible synthetic route can be designed based on established methods for the synthesis of 4-chromanones and subsequent esterification. The overall workflow would likely involve two main stages: synthesis of the parent carboxylic acid and its subsequent esterification.

Experimental Workflow: Proposed Synthesis







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Caption: Proposed two-stage synthesis of **methyl 4-oxochroman-8-carboxylate**.

Experimental Protocols

Protocol 1: Synthesis of 4-Oxochroman-8-carboxylic Acid (Hypothetical)

This protocol is adapted from general methods for 4-chromanone synthesis.



- Reaction Setup: To a solution of a suitable substituted phenol (e.g., 2-hydroxy-3-methylbenzoic acid) in an appropriate solvent (e.g., a high-boiling point ether), add a Lewis acid catalyst (e.g., polyphosphoric acid or triflic acid).
- Addition of Acrylating Agent: Slowly add an acrylic acid equivalent (e.g., acrylic acid or a
 derivative) to the reaction mixture at a controlled temperature.
- Cyclization: Heat the reaction mixture to induce intramolecular Friedel-Crafts acylation and subsequent cyclization to form the chromanone ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Workup and Purification: Upon completion, the reaction is quenched with ice-water and the
 product is extracted with an organic solvent. The organic layer is washed, dried, and
 concentrated. The crude product is then purified by column chromatography or
 recrystallization to yield 4-oxochroman-8-carboxylic acid.

Protocol 2: Methyl Esterification (General Procedure)

This is a standard Fischer esterification protocol.

- Reaction Setup: Dissolve 4-oxochroman-8-carboxylic acid in an excess of methanol.
- Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
- Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.
- Workup and Purification: After the reaction is complete, neutralize the acid catalyst with a
 mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced
 pressure. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer
 is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The
 resulting crude methyl 4-oxochroman-8-carboxylate can be purified by column
 chromatography.

Spectroscopic Characterization (Predicted)



While experimental spectra for **methyl 4-oxochroman-8-carboxylate** are not available, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

Spectroscopy	Predicted Chemical Shifts/Signals	
¹ H NMR	- Aromatic protons on the benzene ring (likely in the range of 7.0-8.0 ppm) Methylene protons of the chroman ring adjacent to the oxygen (around 4.5 ppm) Methylene protons of the chroman ring adjacent to the carbonyl group (around 2.8 ppm) Methyl protons of the ester group (a singlet around 3.9 ppm).	
¹³ C NMR	- Carbonyl carbon of the ketone (around 190-200 ppm) Carbonyl carbon of the ester (around 165-175 ppm) Aromatic carbons (in the range of 110-160 ppm) Methylene carbons of the chroman ring Methyl carbon of the ester group (around 52 ppm).	
IR (Infrared)	- A strong absorption band for the ketone C=O stretch (around 1680 cm ⁻¹) A strong absorption band for the ester C=O stretch (around 1720 cm ⁻¹) C-O stretching bands for the ether and ester groups Aromatic C-H and C=C stretching bands.	
Mass Spectrometry	- A molecular ion peak (M+) corresponding to the molecular weight of 206.20 Fragmentation patterns characteristic of chromanones and methyl esters.	

Biological Activity and Potential Applications

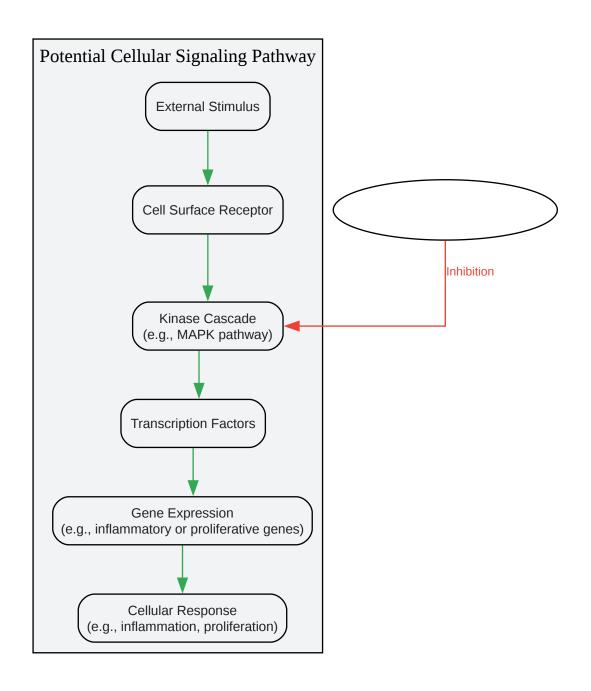
Specific biological data for **methyl 4-oxochroman-8-carboxylate** is not available in the public domain. However, the chroman-4-one scaffold is a well-established pharmacophore present in



numerous biologically active compounds. Research on various substituted chroman-4-ones has revealed a wide range of activities.

Potential Signaling Pathway Involvement

Based on the activities of related chroman-4-one derivatives, **methyl 4-oxochroman-8-carboxylate** could potentially interact with various signaling pathways. The diagram below illustrates a generalized pathway where chromanone derivatives have shown inhibitory effects.



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Caption: Generalized signaling pathway potentially modulated by chromanone derivatives.

Summary of Biological Activities of Related Chroman-4ones

The following table summarizes the observed biological activities for various substituted chroman-4-one derivatives. It is important to note that these activities have not been confirmed for **methyl 4-oxochroman-8-carboxylate** itself.

Biological Activity	Description	Example of Active Derivatives (if available)
Anticancer	Some chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.	Flavonoids (2-phenylchroman- 4-ones)
Antibacterial	Certain chromanones exhibit activity against both Grampositive and Grampositive bacteria.	Various substituted chroman-4- ones
Antifungal	Antifungal properties have been reported for some chromanone derivatives.	-
Anti-inflammatory	Inhibition of inflammatory pathways and enzymes has been observed.	-
Antioxidant	Radical scavenging and antioxidant effects are common in phenolic chromanones.	-

Conclusion and Future Directions

Methyl 4-oxochroman-8-carboxylate is a compound of interest due to its core chroman-4-one structure, which is associated with a wide range of biological activities. While specific data for







this molecule is scarce, this guide provides a framework for its synthesis, characterization, and potential biological relevance based on the well-documented chemistry and pharmacology of the chromanone class.

Future research should focus on the definitive synthesis and purification of **methyl 4-oxochroman-8-carboxylate**, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, screening for various biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, would be crucial to ascertain its therapeutic potential. Mechanistic studies could then elucidate its specific molecular targets and signaling pathway interactions. Such research would contribute valuable knowledge to the field of medicinal chemistry and potentially lead to the development of novel therapeutic agents.

To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 4-Oxochroman-8-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b2592810#methyl-4-oxochroman-8-carboxylate-cas-number]

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